4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 . This compound is known for its unique structure, which includes bromine, chlorine, and nitrogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of the core phenyl ring structure. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 4-BR-2-(2-(((2-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
These compounds share similar core structures but differ in the substituents attached to the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which may confer distinct reactivity and interactions compared to its analogs.
Properties
CAS No. |
764702-60-5 |
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Molecular Formula |
C23H16BrCl2N3O4 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c24-17-5-10-20(33-23(32)15-3-8-19(26)9-4-15)16(11-17)12-28-29-21(30)13-27-22(31)14-1-6-18(25)7-2-14/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
TZPBGSJVVODYER-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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